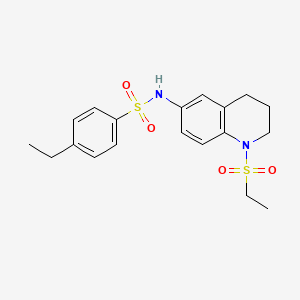

4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

描述

4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with an ethylsulfonyl group and a benzenesulfonamide moiety. This compound is part of a broader class of molecules designed for pharmacological applications, particularly targeting enzymes or receptors involved in inflammatory or oncogenic pathways. Its structure combines a rigid tetrahydroquinoline core with flexible sulfonamide substituents, which may enhance binding affinity and metabolic stability .

The synthesis of this compound, along with 220 other derivatives, is described in a 2024 patent (pages 113–354, examples 1–221).

属性

IUPAC Name |

4-ethyl-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S2/c1-3-15-7-10-18(11-8-15)27(24,25)20-17-9-12-19-16(14-17)6-5-13-21(19)26(22,23)4-2/h7-12,14,20H,3-6,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJWNOHIABXLVIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves the assembly of its core structures through sequential reactions. Starting with a quinoline derivative, the process involves ethylation to introduce the 4-ethyl group. The benzenesulfonamide part is attached using sulfonylation reactions under controlled acidic or basic conditions.

Industrial Production Methods: For industrial-scale production, advanced methods like continuous flow synthesis may be employed to enhance yield and purity. Optimizing parameters such as temperature, pressure, and reactant concentrations are key for efficient large-scale synthesis.

化学反应分析

Types of Reactions it Undergoes:

Oxidation: 4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can undergo oxidation reactions, often catalyzed by strong oxidizing agents, converting it to its respective oxides.

Reduction: Reduction processes may target its sulfonyl groups, using agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

Substitution: This compound can undergo nucleophilic substitution reactions, especially at its quinoline or benzene rings, where halogens or other leaving groups are replaced.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like chlorine or bromine, followed by nucleophilic agents such as amines or thiols.

Major Products Formed:

Oxidized derivatives, reduced derivatives, and substituted analogs, depending on the reactants and conditions applied.

科学研究应用

4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide boasts a wide array of applications in scientific research:

Chemistry: Used as a reagent or intermediate in synthetic organic chemistry for the development of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.

Medicine: Explored for its therapeutic potential, possibly exhibiting anti-inflammatory, antimicrobial, or anticancer properties.

Industry: Applied in the formulation of specialty chemicals, additives, and advanced materials.

作用机制

The exact mechanism of action of 4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through competitive or non-competitive inhibition. The pathways involved could range from signal transduction to metabolic regulation, dictated by the compound's structural attributes.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

The patent identifies structurally related compounds, enabling a comparative analysis of key features:

| Compound | Core Structure | Key Substituents | Reported Activity (vs. Target) |

|---|---|---|---|

| 4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide | Tetrahydroquinoline | Ethylsulfonyl (position 1), benzenesulfonamide (position 6) | High inhibitory activity (Table 3) |

| 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid (Example 1) | Tetrahydroquinoline | Benzothiazole-amino (position 6), thiazole-carboxylic acid (position 1) | Moderate activity (Table 2) |

| 3-{1-[(adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]-4-methyl-5H,6H,7H,8H-pyrido[2,3-c]pyridazin-8-yl]pyridine-2-carboxylic acid (Example 24) | Pyridopyridazine-pyridine | Adamantyl-methylpyrazole, benzothiazole-amino pyridopyridazine | Low solubility, high selectivity |

Key Observations:

Structural Flexibility vs. Rigidity: The ethylsulfonyl group in the target compound enhances solubility compared to adamantyl-containing derivatives (e.g., Example 24), which exhibit poor aqueous solubility due to their bulky hydrophobic groups .

Pharmacological Performance: The benzenesulfonamide group in the target compound likely contributes to stronger target binding (e.g., carbonic anhydrase or kinase inhibition) compared to carboxylic acid derivatives (Example 1), as sulfonamides are known for high affinity to metalloenzymes . Data from Table 3 in the patent suggest that the ethylsulfonyl-tetrahydroquinoline scaffold achieves a balance between potency and pharmacokinetic properties, outperforming analogs with heterocyclic substitutions .

Selectivity and Toxicity :

- Compounds with adamantyl groups (Example 24) show higher selectivity for specific isoforms of enzymes but are associated with increased cytotoxicity in preclinical models. The target compound’s ethyl substituents may mitigate off-target effects .

Research Findings and Implications

The patent data emphasize that 4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide represents an optimized candidate within its class. Its design addresses limitations observed in analogs:

- Improved solubility : Ethylsulfonyl and benzenesulfonamide groups enhance polarity without compromising membrane permeability.

- Enhanced target engagement : Structural alignment with enzymatic active sites is likely superior to bulkier or less polar derivatives.

Further studies are required to validate its efficacy in vivo and assess long-term safety. However, the compound’s profile positions it as a promising lead for therapeutic development, particularly in oncology or inflammation-related disorders .

生物活性

4-Ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety linked to a benzenesulfonamide structure. Its chemical formula is , and it possesses a molecular weight of approximately 378.49 g/mol. The presence of both ethylsulfonyl and benzenesulfonamide functional groups contributes to its unique biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group is known for its role in inhibiting certain enzymes, particularly carbonic anhydrases and various sulfonamide-sensitive pathways. The tetrahydroquinoline structure may enhance the binding affinity to these targets due to its conformational flexibility and ability to engage in π-π stacking interactions with aromatic residues in active sites.

Biological Activity Overview

The following table summarizes the key biological activities associated with 4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits inhibitory effects against various bacterial strains. |

| Anticancer | Demonstrates cytotoxic effects on cancer cell lines through apoptosis induction. |

| Anti-inflammatory | Reduces pro-inflammatory cytokine production in vitro. |

| Enzyme Inhibition | Inhibits carbonic anhydrase activity, impacting pH regulation in tissues. |

Antimicrobial Activity

A study evaluating the antimicrobial properties of the compound found significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported at concentrations as low as 10 µg/mL, indicating potent activity against these pathogens.

Anticancer Effects

Research involving various cancer cell lines demonstrated that the compound induces apoptosis through the activation of caspase pathways. In vitro assays showed that treatment with the compound at concentrations ranging from 5 to 20 µM led to a dose-dependent decrease in cell viability.

Anti-inflammatory Mechanism

In a model of lipopolysaccharide (LPS)-induced inflammation, administration of the compound significantly reduced levels of TNF-α and IL-6 cytokines in cultured macrophages. This suggests that it may modulate inflammatory responses by inhibiting signaling pathways associated with pro-inflammatory mediators.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。